molecular formula C16H13FN6O B286750 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

カタログ番号 B286750
分子量: 324.31 g/mol
InChIキー: BSUBUJATMCZFAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as PF-06282999, is a small molecule inhibitor that has shown promising results in preclinical studies. It is being developed as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.

作用機序

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile prevents cancer cells from progressing through the cell cycle and dividing. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have other biochemical and physiological effects. For example, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of inflammatory cytokines in preclinical models of rheumatoid arthritis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

実験室実験の利点と制限

One of the main advantages of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile for lab experiments is its high selectivity for CDK4/6. This allows researchers to specifically target this pathway without affecting other cellular processes. Additionally, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential for off-target effects, which could limit its clinical utility.

将来の方向性

There are several future directions for the development of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is the development of combination therapies that include 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and other anti-cancer agents. Another direction is the investigation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile in other disease areas, such as rheumatoid arthritis and type 2 diabetes. Additionally, further preclinical studies are needed to better understand the potential off-target effects of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and to optimize its dosing and administration.

合成法

The synthesis of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The process starts with the synthesis of 2-methyl-4-pyrimidinylamine, which is then reacted with 6-(2-fluorophenoxy)-2-methylpyrimidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbonitrile to form the final product, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile.

科学的研究の応用

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and targeted therapies.

特性

分子式

C16H13FN6O

分子量

324.31 g/mol

IUPAC名

5-amino-1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H13FN6O/c1-9-11(8-18)16(19)23(22-9)14-7-15(21-10(2)20-14)24-13-6-4-3-5-12(13)17/h3-7H,19H2,1-2H3

InChIキー

BSUBUJATMCZFAA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

正規SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。